2-Methoxy-4-nitrobenzoic acid
Overview
Description
2-Methoxy-4-nitrobenzoic acid: is an organic compound with the molecular formula C8H7NO5 . It is an alkoxybenzoic acid derivative, characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
2-Methoxy-4-nitrobenzoic acid is an alkoxybenzoic acid derivative It has been used as a starting material in the synthesis of various derivatives, including a potential ccr3 (chemokine (c-c motif) receptor 3) antagonist . CCR3 is a G-protein coupled receptor involved in inflammatory responses, suggesting that derivatives of this compound may interact with this receptor.
Mode of Action
The nitro group present in the compound is a strong electron-withdrawing group, which can participate in various chemical reactions . The methoxy group can also undergo nucleophilic substitution reactions . These properties could influence the compound’s interaction with its targets.
Biochemical Pathways
Given its potential role as a ccr3 antagonist, it may be involved in modulating inflammatory pathways .
Result of Action
As a potential ccr3 antagonist, it may have anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-4-nitrobenzoic acid can be synthesized by reacting 2-hydroxy-4-nitrobenzoic acid with methyl iodide. The reaction is typically carried out in the presence of a base, such as potassium carbonate, to facilitate the methylation process .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale methylation reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 2-Methoxy-4-nitrobenzoic acid can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols with acid catalysts like sulfuric acid.
Major Products Formed:
Reduction: 2-Methoxy-4-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Esterification: 2-Methoxy-4-nitrobenzoate esters.
Scientific Research Applications
2-Methoxy-4-nitrobenzoic acid is used as a starting material in the synthesis of various organic compounds. It is employed in the preparation of:
2-Methoxy-4-nitrobenzamide: A nitroamide derivative.
4-Amino-2-methoxybenzamide: An aminobenzamide derivative.
N,2-Dimethoxy-N-methyl-4-nitrobenzamide: A Weinreb amide derivative.
1-(2-Methoxy-4-nitrophenyl)-5-methylhex-2-yn-1-one: A ynone derivative.
Additionally, this compound is used in the synthesis of constrained piperidine derivatives, which are investigated as potential antagonists for chemokine receptors .
Comparison with Similar Compounds
- 2-Hydroxy-4-nitrobenzoic acid
- 4-Nitrobenzoic acid
- 2-Methoxy-4-nitrobenzaldehyde
- 2-Methoxy-4-nitrobenzonitrile
Comparison: 2-Methoxy-4-nitrobenzoic acid is unique due to the presence of both a methoxy and a nitro group on the benzene ring, which imparts distinct chemical reactivity and properties. Compared to 2-Hydroxy-4-nitrobenzoic acid, the methoxy group in this compound makes it less acidic and more lipophilic. The presence of the nitro group makes it more reactive towards reduction and nucleophilic substitution reactions compared to 4-Nitrobenzoic acid .
Properties
IUPAC Name |
2-methoxy-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-7-4-5(9(12)13)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJXEWJRJKEOCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180636 | |
Record name | 4-Nitro-o-anisic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2597-56-0 | |
Record name | 2-Methoxy-4-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2597-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-o-anisic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002597560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2597-56-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitro-o-anisic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitro-o-anisic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.181 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-NITRO-O-ANISIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9NZE47P3M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-methoxy-4-nitrobenzoic acid in the development of the xanthine oxidase probes?
A1: In this study, this compound serves as a linker molecule. It bridges the water-soluble zinc porphyrin derivative (the luminescent reporter) and a simplified substrate analog, isonicotinic acid, to create the complete probe molecule []. The nitro group on the linker allows for further chemical modification and attachment of the substrate analog.
Q2: Why is the presence of an intramolecular hydrogen bond in the linker structure significant?
A2: The research highlights the presence of an intramolecular hydrogen bond between the amide proton and the methoxy oxygen on the this compound linker []. While the exact impact on XO binding isn't fully elucidated in the paper, such intramolecular interactions can influence the molecule's overall conformation and rigidity. This can potentially impact how the probe interacts with the XO enzyme's active site.
Q3: What are the advantages of using a luminescent probe to study xanthine oxidase?
A3: Luminescent probes offer a sensitive and direct way to study enzyme activity. The probe described in the research exhibits changes in its luminescence properties upon binding to XO []. This allows researchers to:
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